molecular formula C28H24N2O5 B11542784 N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide

N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide

Cat. No.: B11542784
M. Wt: 468.5 g/mol
InChI Key: FQEVVLMQTGZYTO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound with the molecular formula C28H24N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzoic acid with 4-methoxyaniline to form 4-methoxy-N-(4-methoxyphenyl)benzamide . This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s methoxy groups and benzamide functionalities play a crucial role in its binding affinity and specificity .

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C28H24N2O5/c1-33-21-15-11-19(12-16-21)29-27(31)23-7-3-5-9-25(23)35-26-10-6-4-8-24(26)28(32)30-20-13-17-22(34-2)18-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32)

InChI Key

FQEVVLMQTGZYTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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